molecular formula C9H12ClNO2S B8205808 2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride

2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride

Cat. No.: B8205808
M. Wt: 233.72 g/mol
InChI Key: LIJQYZPQUOWFBO-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride is a substituted phenylacetic acid derivative featuring an amino group and a methylthio (-SMe) substituent at the para position of the phenyl ring. The compound combines a carboxylic acid moiety with a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

2-amino-2-(4-methylsulfanylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJQYZPQUOWFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(methylthio)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation; typically conducted in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target : 2-Amino-2-(4-(methylthio)phenyl)acetic acid HCl 4-(methylthio)phenyl C₉H₁₂ClNO₂S ~233.6 (calculated) Methylthio group enhances lipophilicity; moderate acidity due to electron-donating -SMe .
2-Amino-2-(3-chlorophenyl)acetic acid HCl 3-chlorophenyl C₈H₈ClNO₂·HCl 222.07 Chlorine’s electronegativity increases acidity; higher polarity than -SMe derivatives .
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-dichlorophenyl C₈H₇Cl₂NO₂·HCl 256.51 Enhanced lipophilicity and steric hindrance due to two Cl atoms; lower solubility .
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 4-fluorophenyl, methyl ester C₁₀H₁₂ClFNO₂ 231.66 (calculated) Fluorine improves metabolic stability; ester group reduces acidity vs. free carboxylic acid .
2-Amino-2-[4-(2-pyridyl)phenyl]acetic acid HCl 4-(2-pyridyl)phenyl C₁₃H₁₃ClN₂O₂ 276.71 (calculated) Pyridine ring introduces basicity; potential for hydrogen bonding .

Electronic and Functional Group Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid group compared to electron-withdrawing substituents like -Cl or -F. For example, 2-amino-2-(3-chlorophenyl)acetic acid HCl exhibits stronger acidity due to chlorine’s inductive effect . Fluorine in 4-fluorophenyl derivatives (e.g., ) enhances metabolic stability and bioavailability via reduced oxidative degradation .
  • In contrast, dichlorophenyl derivatives (e.g., 3,4-dichloro in ) show even higher lipophilicity but lower aqueous solubility . Pyridyl-containing analogs (e.g., ) balance lipophilicity with hydrogen-bonding capacity, enhancing solubility in polar solvents .

Biological Activity

The synthesis of 2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride typically involves several organic chemistry techniques, including amination and carboxylation reactions. Its unique combination of functional groups allows for diverse applications in medicinal chemistry and organic synthesis.

Property Details
Molecular Formula C₉H₁₂ClNO₂S
Molecular Weight 233.72 g/mol
Functional Groups Amino group, carboxylic acid group, methylthio-substituted phenyl ring

Biological Activity Overview

While direct studies on the biological activity of this specific compound are sparse, compounds with similar structures often exhibit significant biological properties. The following sections summarize potential biological activities based on structural analogs and related research findings.

1. Anticancer Activity

Research has shown that amino acid derivatives can possess anticancer properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines, suggesting that similar compounds may exhibit comparable activities. A study indicated that certain derivatives exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells .

2. Neuroprotective Effects

Compounds with structural similarities to this compound have been investigated for their effects on neurotransmitter receptors. For instance, thiazole derivatives have been studied for their modulation of AMPA receptors, which are crucial in synaptic transmission and neuroprotection .

3. Enzyme Inhibition

The presence of the methylthio group in phenyl derivatives often enhances enzyme inhibitory activity. For example, modifications in similar compounds have shown promising results in inhibiting carbonic anhydrase enzymes, which play essential roles in physiological processes .

Case Study 1: Antitumor Activity of Related Compounds

A series of studies have evaluated the antitumor potential of various thiazole derivatives that share structural features with this compound. One study reported several derivatives exhibiting significant growth inhibition against human tumor cell lines using the MTT assay .

Compound IC50 (µM) Target Cell Line
Thiazole Derivative A0.06NCI-H522 (Lung Cancer)
Thiazole Derivative B0.10HT29 (Colon Cancer)

Case Study 2: Modulation of Neurotransmitter Receptors

Research focusing on thiazole derivatives as modulators of AMPA receptors has highlighted their potential neuroprotective properties. Specifically, compounds that interact with these receptors could provide therapeutic avenues for neurological disorders .

Q & A

Q. Advanced Optimization Strategies

  • Solvent Selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates and stabilize reactive species (e.g., during alkylation with TBAF) .
  • Purification : Column chromatography with silica gel (e.g., using ethyl acetate/hexane gradients) achieves >95% purity. Rotational evaporation under reduced pressure minimizes thermal degradation .
  • Catalysis : Lewis acids like BF₃·Et₂O may enhance reaction rates in challenging alkylation steps .

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the stereochemistry of the chiral center. Coupling constants (e.g., J-values) distinguish between enantiomers .
  • HPLC with Chiral Columns : Use columns like Chiralpak IA/IB to resolve enantiomers. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid (TFA) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Circular Dichroism (CD) : Detects optical activity in solution, correlating with enantiomeric excess (ee) .

Q. Example Workflow :

Synthesize and purify the compound via column chromatography .

Analyze by ¹H NMR (DMSO-d₆) to confirm absence of diastereomers.

Use chiral HPLC (Chiralpak IB, 90:10 hexane/isopropanol) to quantify ee (>98% required for pharmaceutical applications) .

What methodologies are recommended for assessing the chemical stability of this compound under various storage conditions?

Q. Basic Stability Protocols

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity (RH) for 4 weeks. Monitor decomposition via HPLC .
  • Light Sensitivity : Store in amber vials under UV-filtered light to prevent photodegradation of the methylthio group .

Q. Advanced Stability Challenges

  • Oxidative Stability : The methylthio (-SMe) group is prone to oxidation. Use argon/vacuum sealing to mitigate .
  • pH-Dependent Degradation : Conduct stability tests in buffered solutions (pH 1–10) to identify optimal storage pH (e.g., pH 4–6 for minimal hydrolysis) .

Q. Basic Troubleshooting

  • Reagent Purity : Ensure reagents like TBAF and Na₂S₂O₃ are anhydrous. Traces of water can reduce yields by 10–15% .
  • Reaction Time : Under-/overalkylation due to incomplete reaction or side reactions (e.g., epimerization) must be monitored via TLC .

Q. Advanced Contradiction Analysis

  • Isolation of Intermediates : Characterize intermediates (e.g., TBDMS-protected precursors) by LC-MS to identify yield-limiting steps .
  • Computational Modeling : Use DFT calculations to predict energy barriers for key steps (e.g., nucleophilic attack), guiding optimization .

What are the applications of this compound in medicinal chemistry research?

Q. Basic Applications

  • Intermediate for PROTACs : The methylthio group enhances membrane permeability, making it useful in proteolysis-targeting chimera (PROTAC) synthesis .
  • Amino Acid Analogs : Serves as a non-natural amino acid in peptide mimetics targeting enzyme active sites .

Q. Advanced Methodological Insights

  • Biotransformation Studies : Use radiolabeled (¹⁴C) versions to track metabolic pathways in vitro .
  • Crystallographic Studies : Co-crystallize with target proteins (e.g., kinases) to study binding modes .

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